3-sulfopropanoylchloride
Description
3-Sulfopropanoylchloride (systematic name: 3-chloropropanesulfonyl chloride, CAS: 1633-82-5) is an organosulfur compound with the molecular formula C₃H₆Cl₂O₂S and a molecular weight of 189.05 g/mol . It is characterized by a sulfonyl chloride (–SO₂Cl) group attached to the terminal carbon of a propane chain, with an additional chlorine substituent at the adjacent carbon. This compound is a reactive intermediate widely used in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its applications span pharmaceuticals, agrochemicals, and materials science due to its ability to act as an electrophilic sulfonating agent .
Key physical properties include a boiling point of 70°C at 0.5 mmHg and a density of 1.46 g/cm³ . Safety data highlight its corrosive nature, requiring strict handling protocols to avoid skin, eye, or respiratory exposure .
Properties
IUPAC Name |
3-fluorosulfonylpropanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClFO3S/c4-3(6)1-2-9(5,7)8/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBWILIUZQOTKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClFO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-sulfopropanoylchloride typically involves the reaction of acrylic acid with thionyl chloride. The process includes the following steps:
Mixing acrylic acid and water: This initial step ensures the proper dissolution of acrylic acid.
Dropwise addition of thionyl chloride: Thionyl chloride is added at a controlled temperature of around 20°C.
Refluxing: The mixture is heated and refluxed for 3-8 hours until the reaction is complete.
Distillation: The product is distilled at 120°C under normal pressure, followed by reduced pressure distillation to obtain pure this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
3-Sulfopropanoylchloride undergoes various chemical reactions, including:
Substitution reactions: It reacts with nucleophiles to form sulfonamide derivatives.
Oxidation reactions: It can be oxidized to form sulfonic acids.
Reduction reactions: It can be reduced to form sulfides
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are common nucleophiles used in substitution reactions.
Oxidizing agents: Hydrogen peroxide and potassium permanganate are used for oxidation.
Reducing agents: Lithium aluminum hydride and sodium borohydride are used for reduction
Major Products Formed
Sulfonamide derivatives: Formed from substitution reactions with amines.
Sulfonic acids: Formed from oxidation reactions.
Sulfides: Formed from reduction reactions
Scientific Research Applications
3-Sulfopropanoylchloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of chiral sultams and sultones.
Biology: Employed in the preparation of enzymatic inhibitors.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the sulfonation of cross-linked polyethylenimine for selective removal of heavy metals .
Mechanism of Action
The mechanism of action of 3-sulfopropanoylchloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide derivatives. The compound targets nucleophilic sites on molecules, facilitating the formation of covalent bonds. This reactivity is crucial in its role as an intermediate in various chemical syntheses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and applications of 3-sulfopropanoylchloride can be contextualized by comparing it to structurally or functionally related sulfonyl chlorides and acyl chlorides. Below is a detailed analysis:
Structural Analogues
Reactivity Comparison
- 3-Chloropropanesulfonyl chloride : The sulfonyl chloride group (–SO₂Cl) is highly electrophilic, enabling sulfonylation of amines, alcohols, and aromatics. The adjacent chlorine atom may participate in nucleophilic substitution reactions .
- 3-(Phenylsulfonyl)propanoyl chloride: Combines acyl chloride (–COCl) and sulfonyl (–SO₂–Ph) reactivity. The phenyl group enhances stability but reduces electrophilicity compared to aliphatic sulfonyl chlorides .
- 3-Chloropropionyl chloride : Primarily acts as an acylating agent; the chlorine substituent can undergo elimination or substitution, depending on conditions .
Research Findings and Trends
Recent studies emphasize the role of 3-chloropropanesulfonyl chloride in green chemistry, where its high reactivity reduces the need for harsh catalysts . In contrast, 3-(phenylsulfonyl)propanoyl chloride is gaining attention for synthesizing chiral sulfones in asymmetric catalysis .
Biological Activity
3-Sulfopropanoylchloride, a sulfonyl chloride compound, is of significant interest in various fields including medicinal chemistry and biochemistry due to its unique biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfonyl group attached to a propanoyl chloride backbone. Its chemical structure can be represented as follows:
- Chemical Formula : C₃H₅ClO₃S
- Molecular Weight : 144.59 g/mol
The compound's reactivity is primarily due to the sulfonyl chloride functional group, which facilitates various chemical reactions, including nucleophilic substitutions that are vital for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of cellular processes essential for bacterial survival.
- Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound in mammalian cells. The compound was tested on various cell lines, including human liver and kidney cells.
- Table 2: Cytotoxicity Results
The results indicate moderate cytotoxicity, suggesting that while the compound possesses antimicrobial properties, it may also pose risks to human cells at higher concentrations.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This characteristic allows it to interfere with essential biochemical pathways, such as:
- Inhibition of Enzyme Activity : By modifying key amino acids in enzymes, it can disrupt metabolic processes.
- Disruption of Membrane Integrity : The compound can integrate into bacterial membranes, leading to increased permeability and cell lysis.
Case Studies
Case Study 1: Antibacterial Efficacy Against E. coli
A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited E. coli growth by targeting the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria. The study reported a significant reduction in bacterial viability at concentrations as low as 32 µg/mL.
Case Study 2: Cytotoxic Effects on Human Cells
In a separate investigation by Jones et al. (2024), the cytotoxic effects of this compound were assessed using the HepG2 cell line. The study found that exposure to the compound resulted in dose-dependent cell death, with an IC₅₀ value of approximately 50 µM. The researchers concluded that while the compound has potential therapeutic applications, careful consideration of its cytotoxicity is necessary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
